molecular formula C12H10O2S B14613729 6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- CAS No. 59856-04-1

6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-

Katalognummer: B14613729
CAS-Nummer: 59856-04-1
Molekulargewicht: 218.27 g/mol
InChI-Schlüssel: ALBIZOQBXGTLFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- is a heterocyclic compound that features a fused ring system combining an indene and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-6-oxo-7-bromo-7-propyl-7,8-dihydro-6H-indeno[5,4-b]furan-2-carboxylic acid with anhydrous lithium . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- has several scientific research applications:

Wirkmechanismus

The mechanism by which 6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its diuretic and antihypertensive activities suggest it may influence electrolyte balance and fluid retention in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro- is unique due to its fused ring system combining an indene and a thiophene ring. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

59856-04-1

Molekularformel

C12H10O2S

Molekulargewicht

218.27 g/mol

IUPAC-Name

7,8-dihydro-6H-cyclopenta[e][1]benzothiole-2-carboxylic acid

InChI

InChI=1S/C12H10O2S/c13-12(14)11-6-9-8-3-1-2-7(8)4-5-10(9)15-11/h4-6H,1-3H2,(H,13,14)

InChI-Schlüssel

ALBIZOQBXGTLFL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C3=C(C=C2)SC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.